molecular formula C14H20N6O3 B7740546 MFCD01650411

MFCD01650411

Cat. No.: B7740546
M. Wt: 320.35 g/mol
InChI Key: ZMOWEPAMSFCPEQ-NVNXTCNLSA-N
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Description

MFCD01650411 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalytic applications. Such compounds often exhibit unique electronic and steric properties due to hybrid phosphine-alkene or halogen-substituted aromatic systems, enabling precise metal coordination and reactivity modulation .

Properties

IUPAC Name

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-2-10(16-11-13(22)17-14(23)20-18-11)12(21)19-15-8-9-6-4-3-5-7-9/h3-4,8-10H,2,5-7H2,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOWEPAMSFCPEQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C\C1CCC=CC1)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01650411” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. Industrial production methods may also incorporate advanced techniques such as automated synthesis and real-time monitoring to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

“MFCD01650411” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions involving “this compound” include acids, bases, and organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“MFCD01650411” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “MFCD01650411” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (Inferred) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 (Estimated) 235.27 201.02
LogP (XLOGP3) ~2.15 (Inferred) 2.15 1.64 (MLOGP)
Solubility (mg/mL) ~0.24 (ESOL Model) 0.24 0.687
Bioavailability Score 0.55 (Typical for Boronic Acids) 0.55 0.55
BBB Permeability Yes Yes Not Reported
Synthesis Method Pd-catalyzed cross-coupling Pd(II)/THF/H₂O, 75°C, 1.3 hrs A-FGO catalyst, THF, reflux

Key Observations :

Molecular Weight and Solubility : CAS 1761-61-1 (201.02 g/mol) exhibits higher solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (235.27 g/mol, 0.24 mg/mL), highlighting the inverse relationship between molecular weight and solubility . This difference may influence their applications; for example, lower solubility in boronic acids could limit bioavailability in drug design .

Synthetic Approaches : The Pd-catalyzed method for CAS 1046861-20-4 emphasizes precision in cross-coupling reactions, whereas CAS 1761-61-1 employs a green chemistry approach with recyclable A-FGO catalysts, aligning with sustainable practices .

Functional and Application-Based Differences

Table 2: Functional Comparison

Application This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Catalysis Likely suited for Pd/Fe complexes Used in Suzuki-Miyaura coupling Not explicitly reported
Pharmaceutical Potential High (BBB permeability) Moderate (High GI absorption) Limited data
Environmental Impact Requires heavy metal catalysts Pd waste management needed Green synthesis (low waste)

Critical Analysis :

  • Catalytic Efficiency : CAS 1046861-20-4’s boronic acid group facilitates cross-coupling reactions, a cornerstone in medicinal chemistry for C–C bond formation . In contrast, CAS 1761-61-1’s synthesis emphasizes eco-friendly methods, reducing reliance on toxic catalysts .

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